1-methyl-3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]-1H-pyrazole
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Overview
Description
1-methyl-3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a trimethylsilyl-ethynyl group, and a pyrazole ring The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Preparation Methods
The synthesis of 1-methyl-3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a trimethylsilyl group in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-methyl-3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The trifluoromethyl and trimethylsilyl-ethynyl groups can participate in substitution reactions, where these groups are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include catalysts (e.g., palladium, platinum), solvents (e.g., dichloromethane, toluene), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the materials science industry, the compound can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing hydrophobic interactions and influencing the electronic environment of the binding site. The trimethylsilyl-ethynyl group can also contribute to the compound’s overall stability and reactivity, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-methyl-3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]-1H-pyrazole can be compared with other similar compounds, such as:
1-methyl-3-(trifluoromethyl)pyrazole: Lacks the trimethylsilyl-ethynyl group, resulting in different reactivity and applications.
1-methyl-5-[(trimethylsilyl)ethynyl]pyrazole:
3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]pyrazole: Lacks the methyl group, influencing its overall stability and reactivity.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
1-Methyl-3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antiviral, anticancer, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C10H10F3N2Si
- Molecular Weight : 246.31 g/mol
The presence of the trifluoromethyl group and the trimethylsilyl ethynyl moiety contributes to its unique chemical reactivity and biological profile.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of pyrazole have been tested against various viral infections, including:
- Measles Virus (MV) : A model compound showed an EC50 of 60 nM, indicating significant antiviral activity against MV .
- HIV-1 : Certain pyrazole derivatives exhibited potent anti-HIV activity with an EC50 as low as 3.98 µM, showcasing a high therapeutic index .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Pyrazole derivatives have demonstrated selective cytotoxicity towards cancer cell lines, with mechanisms potentially involving:
- Inhibition of Cell Proliferation : Some studies report that pyrazole compounds inhibit the proliferation of cancer cells through apoptosis induction.
- Targeting Specific Pathways : Research indicates that these compounds may interfere with signaling pathways critical for tumor growth.
Toxicology and Safety Profile
While exploring the biological activity, it is crucial to consider the safety profile of this compound. According to PubChem data:
- Toxicity : The compound is classified as toxic if swallowed (H301) and can cause skin irritation (H315) .
Data Summary Table
Activity Type | Target Virus/Cancer Type | EC50 or IC50 | Reference |
---|---|---|---|
Antiviral | Measles Virus | 60 nM | |
Antiviral | HIV-1 | 3.98 µM | |
Anticancer | Various Cancer Cell Lines | Varies |
Case Studies
- Antiviral Efficacy : A study conducted by Ndungu et al. focused on optimizing hydrophilicity in pyrazole derivatives, leading to enhanced efficacy against measles virus with a notable EC50 value .
- Cytotoxicity Assessment : Research on pyrazole derivatives revealed selective toxicity towards cancer cell lines with minimal effects on normal cells, indicating potential for therapeutic applications .
Properties
IUPAC Name |
trimethyl-[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethynyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2Si/c1-15-8(5-6-16(2,3)4)7-9(14-15)10(11,12)13/h7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMFMRKIIOXVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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